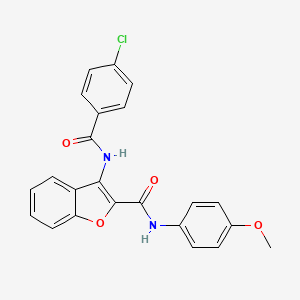

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-29-17-12-10-16(11-13-17)25-23(28)21-20(18-4-2-3-5-19(18)30-21)26-22(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEIGZKNRFPGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound characterized by its unique structural features, which include a benzofuran core and specific substituents that potentially contribute to its biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

Structural Overview

The compound's structure can be described as follows:

- Benzofuran Core : A fused bicyclic structure that provides a stable framework for biological interactions.

- Chlorobenzamido Group : This substituent may enhance lipophilicity and influence binding interactions with biological targets.

- Methoxyphenyl Group : Known to improve solubility and may play a role in receptor affinity.

The biological activity of 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites, particularly through the chlorobenzamido group.

- Receptor Binding : The methoxyphenyl group can facilitate hydrophobic interactions, enhancing the compound's binding affinity to receptors involved in cellular signaling pathways.

- Cellular Uptake : The lipophilic nature of the compound may promote its absorption into cells, allowing it to exert its effects more efficiently.

Anticancer Properties

Research indicates that 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exhibits significant anticancer activity. In vitro studies have shown that:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and cervical (HeLa) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

- Mechanistic Insights : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

- Cytokine Inhibition : Studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with the compound.

- Animal Models : In vivo experiments using rodent models of inflammation have demonstrated decreased swelling and pain responses upon administration of the compound.

Comparative Analysis

To better understand the biological activity of 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key features and activities:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide | Benzofuran core, chlorobenzamido group | Anticancer, anti-inflammatory | 10 - 30 |

| 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | Benzofuran core, bromobenzamido group | Antimicrobial, anticancer | 15 - 40 |

| N-(4-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide | Benzofuran core, naphthalene amido group | Moderate anticancer activity | 20 - 50 |

Case Studies

-

In Vitro Study on MCF7 Cells :

- Researchers evaluated the cytotoxic effects of the compound on MCF7 breast cancer cells. Results indicated that treatment led to significant cell death after 48 hours, with an IC50 value determined at approximately 15 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.

-

In Vivo Anti-inflammatory Model :

- A study assessed the anti-inflammatory potential of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.